molecular formula C21H20ClN5 B12048082 1-(4-chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12048082
M. Wt: 377.9 g/mol
InChI Key: VEEYZGXXXCKVFW-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 4-chlorobenzylamine and 4-(propan-2-yl)phenylhydrazine.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated intermediates in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

1-(4-chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated as a potential drug candidate for targeting specific enzymes or receptors involved in diseases such as cancer and inflammatory disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins and to validate biological targets.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

  • 1-(4-chlorobenzyl)-N-[4-(methyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-chlorobenzyl)-N-[4-(ethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-chlorobenzyl)-N-[4-(tert-butyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Comparison: 1-(4-chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the 4-(propan-2-yl)phenyl group, which may confer distinct steric and electronic properties compared to its analogs. This can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C21H20ClN5

Molecular Weight

377.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H20ClN5/c1-14(2)16-5-9-18(10-6-16)26-20-19-11-25-27(21(19)24-13-23-20)12-15-3-7-17(22)8-4-15/h3-11,13-14H,12H2,1-2H3,(H,23,24,26)

InChI Key

VEEYZGXXXCKVFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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